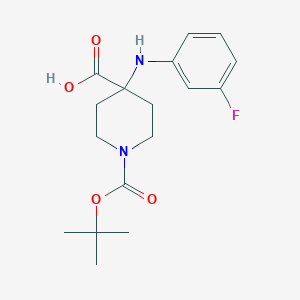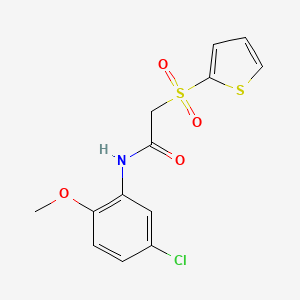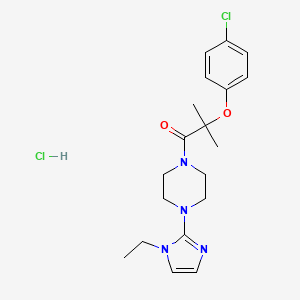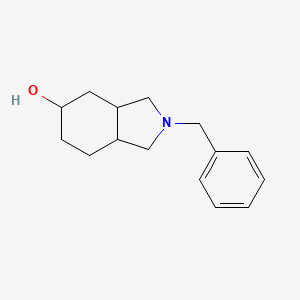
1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid, also known as Boc-4-(3-fluoroanilino)piperidine-4-carboxylic acid, is a compound that has gained significant interest in the scientific community due to its potential applications in drug development. This compound belongs to the class of piperidine derivatives and has a molecular formula of C19H25FN2O4.
科学的研究の応用
Orthogonally Protected Amino Acid Analogs
The compound has been utilized in the synthesis of orthogonally protected amino acid analogs, specifically as a variant of lysine. It's part of a methodology that aims to provide accessible routes for amino acid derivatives, which have significant applications in pharmaceuticals and peptide synthesis (Hammarström et al., 2005).
Novel Piperazine Derivatives
It's been involved in the synthesis of novel (4-piperidinyl)-piperazine derivatives. These derivatives were evaluated as acetyl-CoA carboxylase (ACC) non-selective inhibitors, showing potential in the regulation of fatty acid metabolism, a crucial factor in various metabolic diseases (Chonan et al., 2011).
Pipecolic Acid Derivatives
The compound is a part of the dipeptide Boc-D-Ala-L-Pip-NH(i)Pr, which adopts a specific beta-turn conformation. Such structures are of interest due to their role in biological systems and potential therapeutic applications (Didierjean et al., 2002).
Piperidinecarboxylic Acid Derivatives
Asymmetric syntheses of various piperidinecarboxylic acid derivatives, including the tert-butoxycarbonyl variant, have been reported. These derivatives have potential applications in the synthesis of complex organic molecules (Xue et al., 2002).
Characterization and Biological Evaluation
It has been synthesized and characterized through various spectroscopic techniques. Its crystalline structure has been studied using X-ray diffraction, and the compound exhibited moderate anthelmintic activity, showing potential in developing treatments against parasitic worms (Sanjeevarayappa et al., 2015).
Efficient Synthesis Approaches
Efficient synthesis methods starting from different precursors have been developed for this compound, highlighting its importance and versatility in organic synthesis (Vaid et al., 2013).
特性
IUPAC Name |
4-(3-fluoroanilino)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O4/c1-16(2,3)24-15(23)20-9-7-17(8-10-20,14(21)22)19-13-6-4-5-12(18)11-13/h4-6,11,19H,7-10H2,1-3H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDBWZWIWDMHFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)NC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(tert-Butoxycarbonyl)-4-((3-fluorophenyl)amino)piperidine-4-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic Acid](/img/no-structure.png)
![6-[3-(6-Oxo-3-phenylpyridazin-1-yl)azetidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2354918.png)
![methyl 3-{[6-(ethylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]oxy}-2-thiophenecarboxylate](/img/structure/B2354919.png)




![4-[2-(Dimethylamino)ethenyl]-1-methyl-3-nitro-1,2-dihydropyridin-2-one](/img/structure/B2354928.png)
![N-(5-chloro-2-methoxyphenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide](/img/structure/B2354929.png)

![3-(2-fluorobenzyl)-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2354931.png)

